2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine
Description
2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine is a heterocyclic compound featuring a fused cyclopentane-pyridazine core. The pyridazine moiety is substituted at position 7 with an (E)-phenyldiazenyl group and at position 2 with a methyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for targeted therapeutic applications.
These targets are critical in oncology: SMARCA2/4 proteins regulate chromatin remodeling, while Bcl-xL is an anti-apoptotic protein overexpressed in cancers.
Properties
CAS No. |
64414-28-4 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(3-methylcyclopenta[d]pyridazin-5-yl)-phenyldiazene |
InChI |
InChI=1S/C14H12N4/c1-18-10-13-11(9-15-18)7-8-14(13)17-16-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
QMIGBBCIMXOVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC=C2N=NC3=CC=CC=C3)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazine derivative with a dicarbonyl compound, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the production process . These methods allow for better control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Core Heterocycle Variations
- Cyclopenta[d]pyridazine Core: The fused cyclopentane ring in 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine introduces ring strain and planar rigidity, which may improve target binding compared to non-fused pyridazines .
- 6-Substituted Pyridazines : Substituents at position 6 (e.g., aryl or alkyl groups) prioritize SMARCA2/4 degradation, whereas position 7 substitution in the query compound may shift target specificity .
Substituent Effects
- Methyl Group at Position 2 : This substituent likely enhances steric stability, reducing metabolic degradation compared to unsubstituted cyclopenta[d]pyridazines.
Pharmacokinetic and Selectivity Considerations
- SMARCA2/4 Degraders : 6-Substituted pyridazines exhibit enhanced tissue penetration due to smaller molecular weights but may lack selectivity due to ubiquitous chromatin remodeling roles .
- Bcl-xL Inhibitors : Pyrido[2,3-c]pyridazine derivatives show high selectivity for Bcl-xL over Bcl-2, reducing off-target effects in hematologic cancers .
- Query Compound : The cyclopenta[d]pyridazine core may improve metabolic stability compared to pyrido-fused analogs, though in vivo data are needed for validation.
Biological Activity
2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine, with the CAS number 64414-28-4, is a heterocyclic compound belonging to the pyridazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | (3-methylcyclopenta[d]pyridazin-5-yl)-phenyldiazene |
| CAS Number | 64414-28-4 |
| InChI Key | QMIGBBCIMXOVAQ-UHFFFAOYSA-N |
The biological activity of 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's unique structure allows it to form specific binding interactions, potentially modulating the activity of these targets.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has been explored for its cytotoxic effects on cancer cell lines, indicating promising results in inhibiting tumor growth.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of cyclopenta[d]pyridazine compounds, including 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine. The results indicated that this compound demonstrated notable activity against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) value of 0.21 µM .
Case Studies
- Case Study on Antimicrobial Efficacy : In vitro assays revealed that derivatives similar to 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine exhibited significant growth inhibition zones against various bacterial strains, suggesting a strong potential for development into novel antimicrobial agents .
- Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays on HaCat and Balb/c 3T3 cells. Compounds showed varying degrees of cytotoxicity, with some derivatives exhibiting selective action against cancerous cells while sparing normal cells .
Comparative Analysis
To contextualize the biological activity of 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine, it is useful to compare it with other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Methyl-7-[(E)-phenyldiazenyl]-... | High (MIC = 0.21 µM) | Moderate |
| Pyrimidine Derivatives | Moderate | High |
| Pyrazole Derivatives | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
